molecular formula C7H14O B105951 2,3-Dimethylpentanal CAS No. 32749-94-3

2,3-Dimethylpentanal

Cat. No.: B105951
CAS No.: 32749-94-3
M. Wt: 114.19 g/mol
InChI Key: BOHKXQAJUVXBDQ-UHFFFAOYSA-N
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Description

2,3-Dimethylpentanal is an organic compound with the molecular formula C7H14O. It is an aldehyde derived from pentane, where two methyl groups are attached to the second and third carbon atoms of the pentane chain. This compound is a colorless liquid with a characteristic odor and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethylpentanal can be synthesized through the hydroformylation of 3-methyl-2-pentene. This process involves the reaction of 3-methyl-2-pentene with carbon monoxide and hydrogen in the presence of a rhodium carbonyl catalyst. The reaction is typically carried out at elevated temperatures (70-120°C) and pressures (200-400 bar) to achieve optimal yields .

Industrial Production Methods: In industrial settings, the hydroformylation process is scaled up using continuous flow reactors to ensure consistent production. The use of non-phosphine rhodium carbonyl catalysts is preferred due to their efficiency and cost-effectiveness. The reaction conditions are carefully controlled to maximize the yield of this compound while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylpentanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,3-dimethylpentanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to 2,3-dimethylpentanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.

Major Products:

    Oxidation: 2,3-Dimethylpentanoic acid.

    Reduction: 2,3-Dimethylpentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dimethylpentanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a model compound to understand the mechanisms of aldehyde dehydrogenases.

    Medicine: Research on this compound includes its potential use in the synthesis of pharmaceuticals. Its derivatives may possess biological activity that can be harnessed for therapeutic purposes.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor. It also finds applications in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 2,3-dimethylpentanal involves its reactivity as an aldehyde. Aldehydes are electrophilic and can undergo nucleophilic addition reactions. The carbonyl carbon is the primary site of reactivity, where nucleophiles attack, leading to the formation of various products. In biological systems, aldehyde dehydrogenases catalyze the oxidation of this compound to its corresponding carboxylic acid, which is then further metabolized.

Comparison with Similar Compounds

    2-Methylpentanal: Similar structure but with only one methyl group attached to the second carbon.

    3-Methylpentanal: Similar structure but with the methyl group attached to the third carbon.

    2,3-Dimethylbutanal: Similar structure but with a shorter carbon chain.

Uniqueness: 2,3-Dimethylpentanal is unique due to the presence of two methyl groups on adjacent carbon atoms, which influences its reactivity and physical properties. This structural feature makes it distinct from other aldehydes with single or non-adjacent methyl substitutions.

Properties

IUPAC Name

2,3-dimethylpentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-4-6(2)7(3)5-8/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHKXQAJUVXBDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022213
Record name 2,3-Dimethylpentanal
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Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32749-94-3
Record name 2,3-Dimethylpentanal
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URL https://commonchemistry.cas.org/detail?cas_rn=32749-94-3
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Record name Valeraldehyde, 2,3-dimethyl-
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Record name 2,3-Dimethylpentanal
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Record name 2,3-Dimethylpentanal
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Record name 2,3-dimethylvaleraldehyde
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Synthesis routes and methods

Procedure details

400 g of 3-methyl-2-pentene as well as 40 mg Rh (in the form of 2-ethylhexanoate) were introduced into a high pressure vessel (volume 2.1 liters) and were reacted with an equimolar mixture of carbon monoxide and hydrogen at 90° C. and 260-270 bar. The reaction was completed in 7 hours, after which the pressure was relieved and the reactor allowed to cool. The composition of the crude reaction product was determined by a vacuum distillation and a gas chromatographic analysis. With a 99.9% 3-methyl-2-pentene conversion, 81.3% of isomeric C7 aldehydes was obtained as 2,3-dimethylpentanal (cf. Table 1, Exp. 1).
Quantity
400 g
Type
reactant
Reaction Step One
[Compound]
Name
Rh
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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